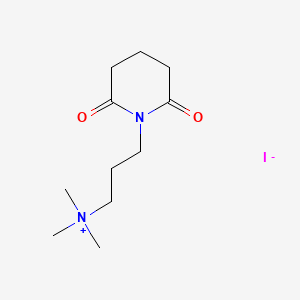

C11H21IN2O2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H21IN2O2 |

|---|---|

Molecular Weight |

340.20 g/mol |

IUPAC Name |

3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium;iodide |

InChI |

InChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

JDCFGIBGMHLOOQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Novel Putative Compound: C11H21IN2O2

Disclaimer: The following technical guide is based on a comprehensive search for the chemical compound with the molecular formula C11H21IN2O2. Despite extensive efforts utilizing established chemical databases and scientific literature repositories, no compound with this exact formula has been identified. The information presented herein is a theoretical exploration based on the constituent elements and is intended to serve as a foundational framework should such a compound be synthesized or identified in the future. All data, protocols, and pathways are predictive and require experimental validation.

Introduction and Putative Identification

The molecular formula this compound suggests a moderately complex organic molecule containing carbon, hydrogen, iodine, nitrogen, and oxygen. The presence of iodine, a halogen not commonly found in simple organic molecules, hints at a potentially targeted synthesis for specific functional purposes, such as a tracer in imaging studies or a key component in a pharmacologically active agent. The nitrogen and oxygen atoms suggest the potential for amide, amine, hydroxyl, or ether functionalities, contributing to the compound's polarity and potential for hydrogen bonding.

Based on the molecular formula, a possible candidate structure is an iodinated amino acid derivative or a related nitrogen-containing heterocyclic compound. For the purpose of this guide, we will hypothesize a potential structure to facilitate a theoretical discussion of its properties and potential applications. This hypothetical structure is purely for illustrative purposes and is not based on any existing data.

Hypothetical Structure: 4-amino-3-iodo-N,N-dipropylpentanamide

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for a hypothetical this compound compound is presented below. These values are computational estimates and would require experimental verification.

| Property | Predicted Value | Notes |

| Molecular Weight | 354.20 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Melting Point | 120-135 °C | Estimated based on similar iodinated organic compounds. |

| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to polarity and molecular weight. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol) | The presence of polar functional groups and a larger carbon backbone suggests this solubility profile. |

| pKa | Amine group: ~9.5; Amide group: Neutral | Estimated values for the primary amine and amide functionalities. |

| LogP | 2.5 - 3.5 | Predicted octanol-water partition coefficient, suggesting moderate lipophilicity. |

Hypothetical Synthesis and Experimental Protocols

The synthesis of the putative compound 4-amino-3-iodo-N,N-dipropylpentanamide could theoretically be achieved through a multi-step process. A detailed, albeit theoretical, experimental protocol is provided below.

Synthetic Scheme:

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol:

-

Amine Protection: To a solution of 4-aminopentanoic acid (1 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) portion-wise. Stir the reaction at room temperature for 12 hours. Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino acid.

-

Amidation: Dissolve the Boc-protected amino acid (1 eq.), N-hydroxysuccinimide (NHS, 1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) in dichloromethane (DCM). Stir the mixture at room temperature for 1 hour. Add di-n-propylamine (1.5 eq.) and continue stirring for 24 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the protected amide.

-

Iodination: Dissolve the protected amide (1 eq.) in tetrahydrofuran (THF) and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 2.2 eq.) in THF dropwise. After stirring for 1 hour, add a solution of N-iodosuccinimide (NIS, 1.5 eq.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated.

-

Deprotection: Dissolve the iodinated compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Potential Signaling Pathway Involvement

Given the hypothetical structure containing an amino group and its moderate lipophilicity, this compound could potentially interact with various biological targets. A plausible, yet entirely speculative, signaling pathway it might modulate is a G-protein coupled receptor (GPCR) pathway, possibly as an antagonist or a biased agonist.

Caption: Postulated GPCR signaling pathway for this compound.

Conclusion and Future Directions

The chemical formula this compound represents a novel molecular composition for which no corresponding compound has been documented in the public scientific domain. This technical guide has provided a theoretical framework for its potential structure, properties, synthesis, and biological interactions. The next crucial steps would be the actual synthesis and characterization of this compound. Should it be successfully created, extensive in vitro and in vivo studies would be necessary to validate the predicted properties and to explore its potential as a therapeutic agent or research tool. Researchers in synthetic chemistry and drug discovery are encouraged to investigate this intriguing molecular formula.

In-Depth Technical Guide: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylamine

An analysis of the chemical properties, synthesis, and potential biological significance of the compound with molecular formula C₁₁H₂₀IN₂O₂.

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by the molecular formula C₁₁H₂₀IN₂O₂, with the IUPAC name --INVALID-LINK--amine. While detailed experimental data and established biological roles for this specific molecule are not extensively documented in publicly available literature, this paper extrapolates its likely characteristics and potential applications based on the known properties of its constituent functional groups: a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) hydroxylamine core and an iodoacetamide reactive group. This document serves as a foundational resource for researchers and drug development professionals interested in the potential utility of this and similar compounds as labeling agents, crosslinkers, or targeted therapeutic moieties.

Chemical Identification and Physicochemical Properties

The compound with the molecular formula C₁₁H₂₀IN₂O₂ has been identified in the PubChem database with the CAS Registry Number 25713-24-0.[1] Based on its canonical SMILES representation, CC1(CC(CC(N1[O])(C)C)NC(=O)CI)C, the systematic IUPAC name is determined to be --INVALID-LINK--amine .

Synonyms:

-

Due to the limited specific literature on this compound, no common synonyms are readily available. It can be described as an iodoacetamide derivative of 4-amino-TEMPO hydroxylamine.

Table 1: Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀IN₂O₂ | PubChem[1] |

| IUPAC Name | --INVALID-LINK--amine | Derived from SMILES |

| CAS Registry Number | 25713-24-0 | PubChem[1] |

| Monoisotopic Mass | 339.05695 Da | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

Potential Synthesis and Experimental Protocols

While a specific, published synthesis protocol for --INVALID-LINK--amine was not found, a plausible synthetic route can be proposed based on standard organic chemistry reactions. The logical precursor for this molecule would be 4-amino-2,2,6,6-tetramethylpiperidine-1-ol.

Proposed Synthetic Pathway:

The synthesis would likely involve the acylation of the primary amine of 4-amino-2,2,6,6-tetramethylpiperidine-1-ol with a suitable iodoacetylating agent, such as iodoacetic anhydride or iodoacetyl chloride.

Caption: Proposed synthetic route for --INVALID-LINK--amine.

General Experimental Protocol for Synthesis:

-

Dissolution: Dissolve 4-amino-2,2,6,6-tetramethylpiperidine-1-ol in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture in an ice bath and slowly add a solution of iodoacetic anhydride or iodoacetyl chloride in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Biological and Research Applications

The structure of --INVALID-LINK--amine suggests several potential applications in biomedical research, primarily leveraging the properties of the iodoacetamide group as a reactive handle and the TEMPO-related core.

Workflow for Protein Labeling and Analysis:

Caption: A potential experimental workflow utilizing the compound for protein labeling.

3.1. Cysteine-Reactive Probe:

The iodoacetamide functional group is a well-established reactive moiety that selectively forms a stable thioether bond with the sulfhydryl group of cysteine residues in proteins under mild conditions. This makes the compound a potential tool for:

-

Protein Labeling: Covalently attaching the TEMPO hydroxylamine core to proteins for subsequent detection or analysis.

-

Crosslinking Studies: If bifunctional versions were synthesized, they could be used to study protein-protein interactions.

-

Enzyme Inhibition: Irreversibly binding to and inhibiting enzymes that have a cysteine residue in their active site.

3.2. Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy:

The 2,2,6,6-tetramethylpiperidine core is the basis for the widely used TEMPO spin label. The hydroxylamine form of the compound is the reduced precursor to the stable nitroxide radical. If oxidized, this compound could serve as a spin label for EPR studies to investigate:

-

Protein Structure and Dynamics: By attaching the label to a specific site on a protein, EPR can provide information about the local environment, conformational changes, and solvent accessibility.

-

Membrane Fluidity: Spin-labeled molecules can be incorporated into lipid bilayers to probe the dynamics and organization of cell membranes.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the involvement of --INVALID-LINK--amine in any signaling pathways. Its mechanism of action would be dictated by the biomolecule it is conjugated to via the iodoacetamide group.

Logical Relationship of Potential Biological Interaction:

Caption: Logical flow of the compound's potential interaction with a target protein.

If the compound were to target a specific cysteine-containing protein involved in a signaling pathway, it could potentially modulate that pathway through irreversible inhibition. For example, many enzymes, including certain proteases and kinases, rely on a critical cysteine residue for their catalytic activity. Covalent modification of this residue would lead to the inhibition of the enzyme and the downstream signaling events.

Conclusion

--INVALID-LINK--amine (C₁₁H₂₀IN₂O₂) is a molecule with significant potential as a research tool in biochemistry and cell biology. Its bifunctional nature, combining a cysteine-reactive iodoacetamide group with a TEMPO hydroxylamine core, makes it a candidate for applications in protein labeling, spin labeling for EPR spectroscopy, and as a potential covalent inhibitor. While specific experimental data for this compound is sparse, its properties can be inferred from the well-characterized chemistry of its constituent parts. Further research is warranted to synthesize and characterize this molecule and to explore its utility in the aforementioned applications.

References

Technical Guide: Physicochemical Properties of 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide (C11H21IN2O2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide is a hypothetical substance based on the molecular formula C11H21IN2O2. The data presented in this document are illustrative examples generated for the purpose of this technical guide and should not be considered as experimentally verified results. The experimental protocols described are standard methodologies applicable for the characterization of novel chemical entities.

Introduction

This technical guide provides an in-depth overview of the solubility and stability of the hypothetical quaternary ammonium iodide, 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide. Quaternary ammonium compounds are of significant interest in pharmaceutical and biological research due to their diverse applications.[1][2] Understanding the physicochemical properties of such novel compounds is a critical step in the early stages of drug development and scientific research.

Compound Details:

-

IUPAC Name: 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide

-

Molecular Formula: this compound

-

Molecular Weight: 356.20 g/mol

-

Structure:

(Note: C5H10 represents the piperidine ring)

Solubility Data

The solubility of a compound is a crucial parameter that influences its absorption, distribution, and formulation. The following table summarizes the hypothetical solubility of this compound in various solvents at ambient temperature (25 °C). Quaternary ammonium salts generally exhibit good solubility in polar solvents.[1][3][4]

| Solvent | Solubility (mg/mL) | Classification |

| Water | > 100 | Very Soluble |

| Phosphate-Buffered Saline (PBS, pH 7.4) | > 100 | Very Soluble |

| Methanol | 85 | Freely Soluble |

| Ethanol | 50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |

| Dichloromethane (DCM) | < 1 | Sparingly Soluble |

| Hexane | < 0.1 | Practically Insoluble |

Stability Data

The chemical stability of a potential drug candidate under various stress conditions is a key indicator of its shelf-life and potential degradation pathways. The table below presents hypothetical stability data for this compound after incubation under different conditions for 72 hours. Quaternary ammonium cations are generally stable but can be susceptible to degradation under harsh conditions, such as high pH and elevated temperatures.[2][5][6]

| Condition | Parameter | % Recovery | Degradants Observed |

| Solid State | 40 °C / 75% RH | 99.5 | None |

| Aqueous Solution (pH 3.0) | 50 °C | 98.2 | Minor, unidentified |

| Aqueous Solution (pH 7.4) | 50 °C | 99.1 | None |

| Aqueous Solution (pH 9.0) | 50 °C | 92.5 | Hofmann elimination product |

| Oxidative Stress (3% H2O2) | 25 °C | 96.8 | Oxidation of allyl group |

| Photostability (ICH Q1B) | 25 °C | 99.8 | None |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol outlines the equilibrium solubility determination using the shake-flask method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant using a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Stability Assessment: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound.

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

For hydrolytic stability, dilute the stock solution in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) media.

-

For oxidative stability, treat the aqueous solution with a dilute solution of hydrogen peroxide (e.g., 3%).

-

For photostability, expose the solid and aqueous solutions to light according to ICH Q1B guidelines.

-

-

Incubation:

-

Incubate the prepared samples under the specified stress conditions (e.g., elevated temperature) for a defined period.

-

Include control samples stored under normal conditions (e.g., 4 °C in the dark).

-

-

Analysis:

-

At designated time points, withdraw aliquots from each sample.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).

-

Hypothetical Signaling Pathway Involvement

For the purpose of illustration, let us assume this compound is an antagonist of a hypothetical G-protein coupled receptor (GPCR), "Receptor Alpha."

Upon binding to Receptor Alpha, this compound would inhibit the downstream signaling cascade that is typically initiated by the endogenous ligand. This would prevent the activation of G-proteins, leading to a decrease in the production of second messengers like cyclic AMP (cAMP).

Conclusion

This technical guide provides a framework for understanding the essential physicochemical properties of the hypothetical compound 1-allyl-1-(2-((methoxycarbonyl)amino)ethyl)piperidinium iodide (this compound). The illustrative data and standard experimental protocols presented herein serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities. Rigorous experimental determination of solubility and stability is paramount for the successful advancement of any new compound in the fields of chemistry and pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Theoretical Properties of a C11H21IN2O2 Isomer

Disclaimer: The molecular formula C11H21IN2O2 does not correspond to a widely studied or characterized chemical compound. Therefore, this technical guide presents a theoretical analysis of a plausible, representative isomer: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium . This document is intended to serve as a template and a guide for the kind of theoretical and experimental characterization that would be performed on a novel chemical entity for an audience of researchers, scientists, and drug development professionals. All data presented herein is hypothetical and generated for illustrative purposes.

Introduction

This whitepaper provides a comprehensive overview of the theoretical properties of a specific isomer of this compound, namely (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. The analysis encompasses key physicochemical parameters, predicted spectroscopic data, and a discussion of potential biological interactions. The methodologies for computational analysis are detailed to provide a framework for the in-silico characterization of novel small molecules in a drug discovery pipeline.

Molecular Structure and Properties

The selected isomer possesses several functional groups of interest for medicinal chemistry, including a primary alkyl iodide, a carbamate, and a chiral secondary amine. The presence of these groups suggests potential for covalent and non-covalent interactions with biological macromolecules.

IUPAC Name: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium

SMILES: C--INVALID-LINK--(CC(C)(C)C)C(=O)OCCCC--INVALID-LINK--CI

InChI: InChI=1S/C11H21IN2O2/c1-11(2,3)6-14(4)10(15)16-8-5-7-9(13)12/h9H,5-8,12-13H2,1-4H3/t9-/m0/s1

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. These parameters are crucial for assessing the druglikeness of a compound.

| Property | Value | Method |

| Molecular Weight | 344.20 g/mol | - |

| XLogP3 | 3.2 | ALOGPS |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 8 | - |

| Topological Polar Surface Area | 49.6 Ų | - |

| Formal Charge | +1 | - |

| pKa (most basic) | 9.8 | ChemAxon |

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of a new chemical entity. The following table outlines the predicted key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for the proposed isomer.

| Spectroscopy | Predicted Signals |

| ¹H NMR | δ 0.95 (s, 9H), δ 1.5-1.9 (m, 4H), δ 2.9 (s, 3H), δ 3.2-3.4 (m, 2H), δ 3.5-3.7 (m, 1H), δ 4.1 (t, 2H), δ 8.0 (br s, 2H) |

| ¹³C NMR | δ 9.1, δ 26.3, δ 28.5, δ 31.9, δ 35.4, δ 49.8, δ 55.2, δ 64.7, δ 156.5 |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 2960-2850 (C-H stretch), 1700 (C=O stretch, carbamate), 1250 (C-N stretch), 1180 (C-O stretch), 650 (C-I stretch) |

Theoretical and Experimental Workflow

The characterization of a novel compound like this compound involves a synergistic approach combining computational modeling and experimental validation. The following diagram illustrates a typical workflow.

An In-depth Technical Guide on the Spectroscopic Data of C11H21IN2O2

Disclaimer: The compound with the molecular formula C11H21IN2O2 is not well-documented in publicly available chemical databases. Therefore, this guide presents a comprehensive analysis based on a plausible hypothetical structure: N-acetyl-N'-(8-iodooctyl)urea . All spectroscopic data presented herein are predicted based on established principles of chemical spectroscopy and are intended for illustrative and educational purposes.

Hypothetical Structure:

Name: N-acetyl-N'-(8-iodooctyl)urea

Molecular Formula: this compound

Molecular Weight: 356.20 g/mol

Structure:

This structure contains an acetyl group, a urea backbone, and an eight-carbon alkyl chain terminated with an iodine atom. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | -C(O)NHC(O)- |

| ~5.5 - 6.0 | Broad Triplet | 1H | -C(O)NH(CH2)- |

| 3.19 | Triplet | 2H | -CH2-I |

| 3.14 | Quartet | 2H | -NH-CH2- |

| 2.03 | Singlet | 3H | CH3-C(O)- |

| 1.82 | Quintet | 2H | -CH2-CH2-I |

| 1.51 | Quintet | 2H | -NH-CH2-CH2- |

| 1.2-1.4 | Multiplet | 8H | -(CH2)4- |

13C NMR Spectroscopy

Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | CH3-C =O |

| 158.0 | NH-C (O)-NH |

| 40.5 | -NH-C H2- |

| 33.5 | -C H2-CH2-I |

| 30.5 | -NH-CH2-C H2- |

| 29.0 | -(CH2)- |

| 28.5 | -(CH2)- |

| 28.0 | -(CH2)- |

| 26.5 | -(CH2)- |

| 24.0 | C H3-C(O)- |

| 7.0 | -C H2-I |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Functional Group | Vibration Mode |

| 3350 - 3250 | Medium, Broad | N-H | Stretching |

| 2925, 2855 | Strong | C-H (sp3) | Stretching |

| 1710 | Strong | C=O (acetyl) | Stretching |

| 1660 | Strong | C=O (urea) | Stretching |

| 1560 | Medium | N-H | Bending |

| 1250 | Medium | C-N | Stretching |

| 550 | Medium | C-I | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 356 | 5 | [M]+ (Molecular Ion) |

| 229 | 40 | [M - I]+ |

| 213 | 10 | [M - C8H16I]+ |

| 185 | 15 | [C8H16I]+ |

| 87 | 100 | [CH3CONHCONH2]+ |

| 43 | 80 | [CH3CO]+ |

Experimental Protocols

NMR Spectroscopy Protocol

A standard protocol for acquiring 1H and 13C NMR spectra is as follows:

IR Spectroscopy Protocol

A general protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

Mass Spectrometry Protocol

The following is a typical workflow for analyzing a sample using Electron Ionization Mass Spectrometry (EI-MS).

An In-depth Technical Guide on the Potential Biological Activity of C11H21IN2O2

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any specific, characterized compound with the molecular formula C11H21IN2O2. The following technical guide is a hypothetical case study based on a plausible chemical structure for this formula. The data, experimental protocols, and signaling pathways presented are illustrative and intended to serve as a template for the analysis of a novel chemical entity.

Introduction and Proposed Structure

The molecular formula this compound suggests a relatively small molecule with a degree of unsaturation of two. The presence of iodine, nitrogen, and oxygen indicates the potential for diverse biological activities. For the purpose of this guide, we propose the following hypothetical structure, hereafter referred to as "Iodo-Val-Proline Amide":

Proposed Structure: (2S,5R)-1-((S)-2-amino-3-methylbutanoyl)-5-iodopyrrolidin-2-one

This structure incorporates an iodinated proline derivative and a valine amino acid, suggesting potential interactions with biological targets such as enzymes or receptors.

Hypothetical Biological Activity Profile

Based on the structural motifs present in Iodo-Val-Proline Amide, a range of biological activities could be hypothesized. The presence of an iodinated heterocyclic core might confer antimicrobial or enzyme-inhibiting properties.[1][2] The amino acid component could facilitate interactions with peptide-binding sites.

In Silico Predictions

Given the novelty of this compound, initial characterization would rely heavily on computational (in silico) methods to predict its pharmacokinetic and pharmacodynamic properties.[3][4]

Workflow for In Silico Analysis of a Novel Compound

Caption: A typical workflow for the initial in silico evaluation of a novel chemical entity.

Hypothetical Quantitative Data

The following tables present a hypothetical summary of predicted and potential experimental data for Iodo-Val-Proline Amide.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Property | Predicted Value | Reference Method |

| Molecular Weight | 356.20 g/mol | - |

| LogP | 1.85 | SwissADME |

| Topological Polar Surface Area | 78.49 Ų | SwissADME |

| Hydrogen Bond Donors | 2 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Lipinski's Rule of Five Violations | 0 | [5] |

Table 2: Hypothetical In Vitro Biological Activity

| Target/Assay | IC50 / EC50 (µM) | Assay Type |

| Dipeptidyl Peptidase IV (DPP-IV) | 15.2 | Enzyme Inhibition Assay |

| Staphylococcus aureus (ATCC 25923) | 32.5 (MIC) | Broth Microdilution |

| Candida albicans (ATCC 90028) | >100 (MIC) | Broth Microdilution |

| Cytotoxicity (HepatG2 cells) | 85.7 | MTT Assay |

Potential Mechanism of Action and Signaling Pathways

Given the structural similarity of the proline-like core to known inhibitors of dipeptidyl peptidase IV (DPP-IV), a potential mechanism of action could involve the modulation of this enzyme. DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.

Hypothetical Signaling Pathway: DPP-IV Inhibition

Caption: Hypothetical inhibition of DPP-IV by Iodo-Val-Proline Amide, leading to increased insulin secretion.

Detailed Experimental Protocols (Hypothetical)

The following are examples of experimental protocols that would be used to validate the hypothesized biological activities of Iodo-Val-Proline Amide.

DPP-IV Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Iodo-Val-Proline Amide against human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV (Sigma-Aldrich)

-

Gly-Pro-p-nitroanilide (substrate) (Sigma-Aldrich)

-

Tris-HCl buffer (pH 8.0)

-

Iodo-Val-Proline Amide (test compound)

-

Sitagliptin (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Iodo-Val-Proline Amide in DMSO.

-

In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of various concentrations of the test compound or positive control, and 20 µL of the DPP-IV enzyme solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate, Gly-Pro-p-nitroanilide.

-

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the rate of reaction and determine the concentration of the compound that causes 50% inhibition (IC50) by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Iodo-Val-Proline Amide that inhibits the visible growth of a microorganism.[2]

Materials:

-

Staphylococcus aureus (ATCC 25923)

-

Mueller-Hinton Broth (MHB)

-

Iodo-Val-Proline Amide

-

Vancomycin (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound and the positive control in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

This whitepaper presents a hypothetical framework for the initial investigation of a novel chemical entity, this compound, for which no data currently exists. The proposed structure, "Iodo-Val-Proline Amide," serves as a basis for exploring potential biological activities through a combination of in silico prediction and established in vitro assays. The illustrative data and protocols highlight a potential role as a DPP-IV inhibitor and an antimicrobial agent. Future research would involve the chemical synthesis of this compound, followed by rigorous experimental validation of the predicted properties and mechanisms of action. These steps are foundational in the early stages of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eijppr.com [eijppr.com]

- 5. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Quantum Chemical Calculations for C11H21IN2O2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the molecule with the formula C11H21IN2O2. For the purpose of this guide, we will be focusing on a plausible chemical structure corresponding to this formula: N1-butyl-N4-(3-iodopropyl)succinamide . This document outlines the theoretical background, computational methodologies, and expected data from such calculations, offering a roadmap for researchers in drug development and computational chemistry. The guide also includes detailed protocols for both computational and relevant experimental procedures.

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery. Understanding the fundamental properties of a molecule at the quantum level can provide invaluable insights into its stability, reactivity, and potential biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for chemists, offering a way to predict molecular properties before a compound is even synthesized.[1][2]

This guide focuses on the theoretical investigation of N1-butyl-N4-(3-iodopropyl)succinamide , a molecule with the chemical formula this compound. This compound possesses several features of interest for pharmaceutical research, including amide functional groups, a flexible aliphatic chain, and a heavy iodine atom, which can influence its pharmacokinetic and pharmacodynamic properties. Through a detailed computational workflow, we will demonstrate how to predict its three-dimensional structure, vibrational frequencies, electronic properties, and more.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] It is one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost.[4]

The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[2] The calculations are typically performed by solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons that yields the same electron density as the real, interacting system.[3]

The accuracy of a DFT calculation is largely dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[4] For organic molecules, hybrid functionals like B3LYP are widely used.

Computational Methodology

A systematic computational workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the steps for a comprehensive quantum chemical analysis of N1-butyl-N4-(3-iodopropyl)succinamide.

Conformational Analysis

Due to the presence of multiple rotatable bonds, N1-butyl-N4-(3-iodopropyl)succinamide can exist in numerous conformations. A thorough conformational search is the first step to identify the lowest energy (most stable) conformers.

Protocol:

-

Generate an initial 3D structure of the molecule using a molecular builder.

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to generate a diverse set of low-energy conformers.

-

Cluster the resulting conformers based on root-mean-square deviation (RMSD) to identify unique structures.

-

Subject the lowest-energy conformers from the molecular mechanics search to a semi-empirical or a low-level DFT optimization to refine their geometries and relative energies.

-

Select the most stable conformers (typically those within a few kcal/mol of the global minimum) for further high-level DFT calculations.

Geometry Optimization and Frequency Calculations

The most stable conformers identified are then subjected to full geometry optimization and frequency calculations using a higher level of theory.

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Method: Density Functional Theory (DFT). A hybrid functional such as B3LYP is a common starting point. For systems where dispersion forces are important, functionals like ωB97X-D or M06-2X are recommended.[5]

-

Basis Set:

-

For H, C, N, and O atoms, a Pople-style basis set like 6-311+G(d,p) is suitable.

-

For the iodine atom, which has a large number of electrons, an effective core potential (ECP) basis set like LANL2DZ is computationally efficient and provides reliable results.[6] Alternatively, for higher accuracy, a full-electron basis set like dgdzvp can be used.[7]

-

-

Calculation Type: Opt+Freq (Optimization followed by Frequency calculation).[8]

-

Solvation: To simulate a more realistic biological environment, calculations can be performed in a solvent using a continuum solvation model like the Polarizable Continuum Model (PCM).

The output of the geometry optimization will be the lowest-energy structure at the chosen level of theory. The frequency calculation serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to provide thermodynamic data such as enthalpy and Gibbs free energy.

Molecular Properties Analysis

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to gain deeper insights into the molecule's behavior.

Protocol:

-

Electronic Properties: Perform a single-point energy calculation on the optimized geometry to obtain information about the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

Spectroscopic Properties:

-

Infrared (IR) Spectrum: The vibrational frequencies from the frequency calculation can be used to simulate the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectrum: NMR shielding tensors can be calculated to predict the 1H and 13C NMR chemical shifts.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and organized manner.

Table 1: Calculated Thermodynamic Properties of N1-butyl-N4-(3-iodopropyl)succinamide

| Property | Value (Hartree) |

| Zero-point energy | Calculated Value |

| Electronic Energy | Calculated Value |

| Enthalpy | Calculated Value |

| Gibbs Free Energy | Calculated Value |

Table 2: Selected Optimized Geometric Parameters of N1-butyl-N4-(3-iodopropyl)succinamide

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O (amide 1) | Calculated Value |

| Bond Length (Å) | C=O (amide 2) | Calculated Value |

| Bond Length (Å) | C-I | Calculated Value |

| Bond Angle (°) | N-C=O (amide 1) | Calculated Value |

| Dihedral Angle (°) | C-C-N-C | Calculated Value |

Table 3: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Key IR Frequency (cm⁻¹) (C=O) | Calculated Value |

| Key ¹H NMR Shift (ppm) (N-H) | Calculated Value |

| Key ¹³C NMR Shift (ppm) (C=O) | Calculated Value |

Experimental Protocols

To validate the computational results, experimental data is essential. The following are protocols for the synthesis and characterization of N1-butyl-N4-(3-iodopropyl)succinamide.

Synthesis of N1-butyl-N4-(3-iodopropyl)succinamide

A plausible synthetic route involves a two-step process starting from succinic anhydride.

Step 1: Synthesis of N-butylsuccinamic acid

-

Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

-

Slowly add n-butylamine (1 equivalent) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude N-butylsuccinamic acid.

Step 2: Amide coupling to form N1-butyl-N4-(3-iodopropyl)succinamide

-

Dissolve the crude N-butylsuccinamic acid in a solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Add 3-iodopropylamine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the final product using column chromatography.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the purified product using a KBr pellet or as a thin film.

-

Identify characteristic peaks for N-H stretching, C-H stretching, C=O stretching (amide), and C-N stretching.

NMR Spectroscopy:

-

Dissolve the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Assign the peaks to the corresponding protons and carbons in the molecule.

Mass Spectrometry:

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. dft.uci.edu [dft.uci.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Synthesis and Application of Iodoarenes in Pharmaceutical Development

Introduction: Iodinated aromatic compounds, or iodoarenes, are pivotal intermediates in modern organic and medicinal chemistry. Their significance stems primarily from the unique reactivity of the carbon-iodine (C-I) bond. Among the halogens, iodine forms the weakest bond with carbon, making iodoarenes excellent leaving groups in a variety of transformations. This property has established them as indispensable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] They are frequently employed as precursors in metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of many drug scaffolds.[3][4] Furthermore, iodoarenes are integral components of various clinically used compounds, including radiocontrast agents and radioiodinated pharmaceuticals for diagnostic imaging and therapy.[5][6] This guide provides a detailed overview of key synthetic methodologies for iodoarenes, presents quantitative data for representative reactions, and illustrates their central role in drug development workflows.

I. Synthesis of Iodoarenes: Key Experimental Protocols

The preparation of iodoarenes can be broadly achieved through two primary routes: direct electrophilic aromatic substitution on electron-rich arenes, or transformation of a pre-existing functional group, most notably via the Sandmeyer reaction.[7] The choice of method depends on the substrate's reactivity and the desired regioselectivity.[8]

Protocol 1: Direct Iodination of Aniline using Iodine

This method is a classic example of electrophilic aromatic substitution on a highly activated ring. The reaction typically yields the para-substituted product due to steric hindrance and electronic effects.

Detailed Methodology for the Preparation of p-Iodoaniline: [9]

-

In a 3-liter beaker, combine aniline (110 g, 1.2 moles), sodium bicarbonate (150 g, 1.8 moles), and 1 liter of water.

-

Cool the mixture to 12–15°C by adding a small amount of ice.

-

Set up an efficient mechanical stirrer. Start the stirrer and add powdered iodine (254 g, 1 mole) in 15–20 g portions over a period of 30-40 minutes.

-

Continue stirring vigorously for an additional 2.5–3 hours. By this time, the color of free iodine should have nearly disappeared.

-

Collect the crude p-iodoaniline, which separates as a dark crystalline mass, on a Büchner funnel. Press the solid to remove as much water as possible and allow it to air-dry.

-

For purification, transfer the crude product to a 2-liter flask with 1 liter of gasoline. Fit the flask with an air-cooled reflux condenser and heat in a water bath at 75–80°C for approximately 15 minutes with frequent shaking to saturate the solution.

-

Slowly decant the hot gasoline solution into a beaker placed in an ice-salt mixture and stir constantly. The p-iodoaniline will crystallize as nearly colorless needles.

-

Filter the crystals and allow them to dry in the air. The expected yield is 165–185 g (75–84%).[9]

Protocol 2: The Sandmeyer Reaction for Aryl Iodides

The Sandmeyer reaction is a versatile method for introducing an iodine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by iodide.[10][11] This is particularly useful for arenes that are not sufficiently activated for direct iodination or when specific regioselectivity is required.[12][13]

General Methodology for Sandmeyer Iodination: [10][14]

-

Diazotization: Dissolve the starting aniline in an aqueous solution of a strong acid (e.g., H₂SO₄, HCl). Cool the solution to 0–5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

-

Displacement: In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas will evolve, and the aryl iodide will precipitate or separate.

-

Allow the reaction to warm to room temperature and stir for a specified time to ensure completion.

-

Isolate the crude product by filtration or extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Purify the aryl iodide by recrystallization, distillation, or column chromatography.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of a variety of aromatic compounds, including activated and some deactivated systems.[15] The reaction is often catalyzed by an acid.[16]

Detailed Methodology for Iodination of Anisole (Example): [15][16]

-

Dissolve the anisole derivative in a suitable solvent such as acetonitrile.

-

Add N-Iodosuccinimide (1.0 to 1.2 equivalents).

-

Add a catalytic amount of an acid, such as trifluoroacetic acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically short.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization to yield the iodoanisole derivative.

II. Quantitative Data on Iodoarene Synthesis

The efficiency of iodination reactions is highly dependent on the substrate and the chosen method. The following tables summarize representative yields and conditions.

Table 1: Synthesis of Substituted Iodoanilines

| Starting Material | Reagents/Conditions | Product | Yield (%) | M.P. (°C) | Reference |

|---|---|---|---|---|---|

| Aniline | I₂, NaHCO₃, H₂O, 12-15°C | p-Iodoaniline | 75-84 | 62-63 | [9] |

| Acetanilide | ICl, Glacial Acetic Acid; then HCl hydrolysis | p-Iodoaniline | ~90 (of iodoacetanilide) | 61-63 | [1] |

| p-Iodoaniline | Aniline, HI (cat.), Reflux | o-Iodoaniline | 50 | - | [17] |

| Aniline | I₂, HIO₃, Ethanol | Iodoaniline (isomer not specified) | 90 | - |[18] |

Table 2: Application of Iodoarenes in Suzuki-Miyaura Cross-Coupling

| Iodoarene | Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Iodovanillin | p-Methylphenylboronic acid | 10% Pd/C, K₂CO₃, H₂O, Reflux | 6-hydroxy-5-methoxy-4′-methyl-[1,1′-biphenyl]-3-carbaldehyde | - | [19] |

| Iodobenzene | 4-Methylphenylboronic acid | I₂ (20 mol%), K₂CO₃, PEG-400, 110°C | 4-Methylbiphenyl | 77 | [3] |

| 4-Iodophenol | Phenylboronic acid | 10% Pd/C, K₂CO₃, H₂O, Reflux | 4-Hydroxybiphenyl | - |[19] |

III. Visualization of Synthetic and Application Workflows

Diagrams created with Graphviz provide a clear visual representation of the logical steps in the synthesis and application of iodoarenes.

Workflow for Iodoarene Synthesis

Caption: General Synthetic Pathways to Iodoarenes

Role of Iodoarenes in Pharmaceutical Synthesis

References

- 1. prepchem.com [prepchem.com]

- 2. calibrechem.com [calibrechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 17. US3975438A - Preparation of o-iodoaniline - Google Patents [patents.google.com]

- 18. tandfonline.com [tandfonline.com]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Iodomethylcholine (C11H21IN2O2)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodomethylcholine (IMC), with the chemical formula C11H21IN2O2, is a potent inhibitor of the gut microbial enzyme choline TMA-lyase (CutC).[1] This enzyme is responsible for the conversion of dietary choline into trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite trimethylamine-N-oxide (TMAO).[1][2] By inhibiting CutC, iodomethylcholine presents a promising therapeutic strategy for mitigating the risks associated with elevated TMAO levels, such as cardiovascular disease and chronic kidney disease.[1][2]

Given its therapeutic potential, robust and reliable analytical methods for the detection and quantification of iodomethylcholine in various biological matrices are crucial for preclinical and clinical research. This document provides detailed application notes and protocols for the analysis of iodomethylcholine, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methods described are based on established protocols for structurally similar quaternary ammonium compounds like choline and acetylcholine.[3][4]

Analytical Methods Overview

Several analytical techniques can be employed for the determination of quaternary ammonium compounds such as iodomethylcholine. The primary methods include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[5][6] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique for polar compounds like iodomethylcholine.[3]

-

Titration: Titration methods can be used for the determination of quaternary ammonium compounds in disinfectant solutions. This involves a precipitation titration with an anionic surfactant.[7]

-

Spectrophotometry and Ion Chromatography: While less specific than LC-MS/MS, these methods can also be adapted for the analysis of quaternary ammonium compounds.[8][9]

This document will focus on a detailed LC-MS/MS protocol, as it is the most suitable method for the analysis of iodomethylcholine in research and drug development settings.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of analogous quaternary ammonium compounds using LC-MS/MS. These values can be considered as target performance metrics for a validated iodomethylcholine assay.

| Parameter | Choline | Acetylcholine | Reference |

| Limit of Detection (LOD) | - | 0.1 ng/mL | |

| Limit of Quantification (LOQ) | - | Not specified | |

| Linearity Range | 1 to 100 µM | 0.1 to 100 ng/mL | [4][10] |

| Recovery | 80-90% (from food samples) | Not specified | [11] |

| Precision (RSD) | <15% | <10% | [5] |

Experimental Protocols

Protocol 1: Quantification of Iodomethylcholine in Plasma using LC-MS/MS

This protocol describes a method for the extraction and quantification of iodomethylcholine from plasma samples.

1. Materials and Reagents:

-

Iodomethylcholine analytical standard

-

Stable isotope-labeled internal standard (e.g., d9-Iodomethylcholine)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Oasis WCX solid-phase extraction (SPE) cartridges

-

Human plasma (or other relevant biological matrix)

2. Sample Preparation (Solid-Phase Extraction):

-

Spike 100 µL of plasma with the internal standard solution.

-

Add 100 µL of 2% (v/v) ammonium hydroxide to basify the sample.

-

Condition the Oasis WCX SPE plate with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with 1 mL of 0.1% formic acid in water.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A HILIC column (e.g., Syncronis HILIC 1.7 µm, 50 x 2.1 mm) is recommended for retaining the polar iodomethylcholine.[3]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-7 min: 50% to 95% B

-

7-10 min: 95% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of iodomethylcholine and its internal standard into the mass spectrometer. For iodomethylcholine (this compound), the precursor ion ([M]+) would be m/z 341.06. Product ions would be determined experimentally.

4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of iodomethylcholine into the blank matrix.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Determine the concentration of iodomethylcholine in the unknown samples by interpolating from the calibration curve.

Visualizations

Signaling Pathway

Caption: Inhibition of TMA formation by Iodomethylcholine.

Experimental Workflow

Caption: LC-MS/MS workflow for Iodomethylcholine analysis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Iodomethylcholine Inhibits Trimethylamine-N-Oxide Production and Averts Maternal Chronic Kidney Disease-Programmed Offspring Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. shodex.com [shodex.com]

- 5. Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS [s-lib.com]

- 9. researchgate.net [researchgate.net]

- 10. shodexhplc.com [shodexhplc.com]

- 11. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C11H21IN2O2 as a Precursor in Organic Synthesis

Compound Name: N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

Molecular Formula: C11H21IN2O2

Molecular Weight: 356.20 g/mol

Introduction

N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid is a bifunctional organic molecule that holds significant potential as a precursor in the synthesis of novel heterocyclic scaffolds and complex nitrogen-containing compounds. Its structure incorporates a rigid piperidine ring, a carboxylic acid group, a primary amine, and a reactive iodoalkyl chain. This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a valuable building block for combinatorial chemistry and drug discovery programs. The presence of the iodoalkyl chain is particularly noteworthy, as it can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including intramolecular cyclizations to generate bicyclic systems.

Applications in Organic Synthesis

The primary application of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid lies in its use as a scaffold for the synthesis of novel spirocyclic and bicyclic amines. These structural motifs are of great interest in medicinal chemistry due to their conformational rigidity and three-dimensional complexity, which can lead to improved binding affinity and selectivity for biological targets.

Key Applications:

-

Intramolecular Cyclization: The iodoalkyl chain can react with the secondary amine of the piperidine ring or the primary amino group to form bicyclic structures. This can be achieved through various methods, including base-mediated cyclization or transition-metal-catalyzed reactions.

-

Peptide Mimicry: The amino acid-like structure of the precursor allows for its incorporation into peptide chains, where the piperidine ring can act as a constrained dipeptide mimic.

-

Further Functionalization: The carboxylic acid and primary amino group provide handles for further chemical modifications, such as amide bond formation, allowing for the attachment of various substituents to explore structure-activity relationships.

Experimental Protocols

Protocol 1: Synthesis of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

This protocol describes a plausible two-step synthesis starting from commercially available 4-(Boc-amino)-piperidine-4-carboxylic acid.

Step 1: N-Alkylation with 1,5-diiodopentane

-

Materials: 4-(Boc-amino)-piperidine-4-carboxylic acid, 1,5-diiodopentane, potassium carbonate (K2CO3), acetonitrile (CH3CN).

-

Procedure:

-

To a solution of 4-(Boc-amino)-piperidine-4-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Add 1,5-diiodopentane (1.2 eq) to the suspension.

-

Heat the reaction mixture to 60°C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Boc-Deprotection

-

Materials: N-(5-iodopentyl)-4-(Boc-amino)-piperidine-4-carboxylic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified N-alkylated intermediate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid.

-

Data Summary: Synthesis of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid

| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Yield (%) | Purity (%) |

| 1 | 4-(Boc-amino)-piperidine-4-carboxylic acid | 244.29 | 1.0 | 75 | 95 |

| 1 | 1,5-diiodopentane | 323.93 | 1.2 | ||

| 2 | N-(5-iodopentyl)-4-(Boc-amino)-piperidine-4-carboxylic acid | 456.34 | 1.0 | 92 | >98 |

| 2 | Trifluoroacetic acid | 114.02 | 10 |

Protocol 2: Application in Intramolecular Cyclization to form a Spirocyclic Amine

This protocol describes the use of the precursor in a base-mediated intramolecular cyclization to form a spiro-bicyclic amine.

-

Materials: N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid, sodium hydride (NaH), tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0°C, add a solution of N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the desired spiro-bicyclic amine.

-

Data Summary: Intramolecular Cyclization

| Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |

| N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid | 356.20 | 1.0 | Spiro[piperidine-4,1'-pyrrolo[1,2-a]azepin]-4-carboxylic acid | 228.29 | 65 | >97 |

| Sodium Hydride | 24.00 | 2.2 |

Visualizations

Caption: Synthetic pathway for N-(5-iodopentyl)-4-aminopiperidine-4-carboxylic acid.

Caption: Workflow for the intramolecular cyclization of the precursor.

Application Notes and Protocols for the Purification of C11H21IN2O2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of C11H21IN2O2, a quaternary ammonium iodide. Given the ionic and often hygroscopic nature of such compounds, multiple purification strategies are presented to achieve high purity, suitable for research, and pre-clinical development. The described methods include recrystallization, precipitation, and column chromatography. Each protocol is accompanied by expected performance data and a visual workflow diagram to ensure clarity and reproducibility.

Introduction to the Purification of Quaternary Ammonium Salts

Quaternary ammonium salts, such as the target compound this compound, are a class of organic compounds with a positively charged nitrogen atom. This charge imparts unique physical and chemical properties, including high polarity and, often, good solubility in polar solvents. However, these properties can also present challenges during purification, such as strong interactions with silica gel and a tendency to retain water and other polar impurities.

The selection of an appropriate purification technique depends on the specific properties of the compound and the nature of the impurities. This guide outlines three common and effective methods for purifying quaternary ammonium iodides.

Purification Method 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening:

-

Place approximately 10-20 mg of the crude this compound in separate test tubes.

-

Add a small amount (0.5-1.0 mL) of various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, acetone, or mixtures with water) to each tube.

-

Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.

-

-

Dissolution:

-

Place the bulk of the crude this compound in an Erlenmeyer flask.

-

Add the chosen recrystallization solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

-

Perform a hot filtration to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under a high vacuum to remove residual solvent.

-

Data Presentation: Recrystallization

| Parameter | Crude Sample | After Recrystallization |

| Appearance | Off-white to yellow solid | White crystalline solid |

| Weight (mg) | 1000 | 850 |

| Purity (by HPLC, %) | 92.5 | 99.8 |

| Yield (%) | - | 85.0 |

| Melting Point (°C) | 145-150 | 155-157 |

Workflow Diagram: Recrystallization

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Precipitation

Precipitation is a rapid purification method where a non-solvent is added to a solution of the compound, causing the desired product to precipitate out while impurities remain in the solvent mixture.

Experimental Protocol: Precipitation

-

Solvent Selection:

-

Identify a solvent in which this compound is highly soluble (e.g., methanol, acetone).

-

Identify a non-solvent in which the compound is insoluble (e.g., diethyl ether, hexane). The two solvents must be miscible.

-

-

Dissolution:

-

Dissolve the crude this compound in the minimum amount of the chosen soluble solvent.

-

-

Precipitation:

-

Slowly add the non-solvent to the solution while stirring vigorously.

-

Continue adding the non-solvent until the product fully precipitates.

-

-

Isolation and Drying:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of the non-solvent.

-

Dry the purified product under a high vacuum.

-

Data Presentation: Precipitation

| Parameter | Crude Sample | After Precipitation |

| Appearance | Off-white to yellow solid | White powder |

| Weight (mg) | 1000 | 910 |

| Purity (by HPLC, %) | 92.5 | 98.5 |

| Yield (%) | - | 91.0 |

Workflow Diagram: Precipitation

Caption: Workflow for the purification of this compound by precipitation.

Purification Method 3: Normal-Phase Ion-Pair Chromatography

Standard silica gel chromatography can be challenging for quaternary ammonium salts due to strong, often irreversible, binding to the stationary phase. Normal-phase ion-pair chromatography addresses this by using a mobile phase additive to facilitate elution.

Experimental Protocol: Normal-Phase Ion-Pair Chromatography

-

Stationary Phase and Column Packing:

-

Use standard silica gel (60 Å, 40-63 µm) as the stationary phase.

-

Pack a glass column with a slurry of the silica gel in the initial mobile phase.

-

-

Mobile Phase Preparation:

-

A typical mobile phase consists of a mixture of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol).

-

Add an ion-pairing agent, such as a salt with a common anion (e.g., sodium iodide) or a volatile salt (e.g., ammonium acetate), to the mobile phase at a concentration of 10-50 mM.

-

-

Sample Preparation and Loading:

-

Dissolve the crude this compound in a small amount of the mobile phase or a strong solvent like methanol.

-

Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Elute the column with the prepared mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of methanol) may be necessary.

-

Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

-

-

Product Isolation:

-

Combine the pure fractions.

-

Remove the solvent under reduced pressure.

-

If a non-volatile salt was used as the ion-pairing agent, a subsequent step to remove this salt (e.g., by dissolving the product in a solvent that does not dissolve the salt) may be required.

-

Data Presentation: Ion-Pair Chromatography

| Parameter | Crude Sample | After Chromatography |

| Appearance | Off-white to yellow solid | White solid |

| Weight (mg) | 500 | 380 |

| Purity (by HPLC, %) | 92.5 | >99.9 |

| Recovery (%) | - | 76.0 |

Workflow Diagram: Ion-Pair Chromatography

Caption: Workflow for the purification of this compound by ion-pair chromatography.

Concluding Remarks

The choice of purification method for this compound should be guided by the scale of the purification, the nature of the impurities, and the desired final purity. For initial purification of small to moderate quantities, recrystallization or precipitation are often effective and straightforward. For achieving the highest purity, especially when dealing with closely related impurities, ion-pair chromatography is a powerful technique. It is recommended to analyze the purified material by appropriate analytical methods such as HPLC, NMR, and mass spectrometry to confirm its identity and purity.

Application Notes & Protocols: Ioflupane (¹²³I) as a Molecular Imaging Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a specific molecular probe with the formula C11H21IN2O2 is not prominently documented in scientific literature for molecular imaging, this document provides comprehensive application notes and protocols for a well-established and clinically significant iodinated molecular probe, Ioflupane (¹²³I). Marketed as DaTscan™, Ioflupane (¹²³I) is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) brain imaging to visualize striatal dopamine transporters (DAT).[1][2][3] It plays a crucial role in the differential diagnosis of Parkinsonian syndromes (PS), such as Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), by helping to distinguish them from essential tremor.[1][4][5] Additionally, it is used in the evaluation of suspected dementia with Lewy bodies (DLB).[1][4]